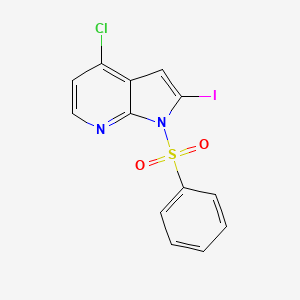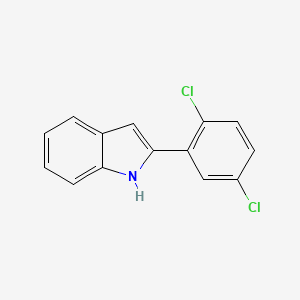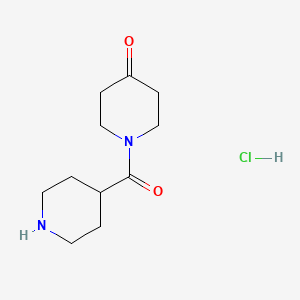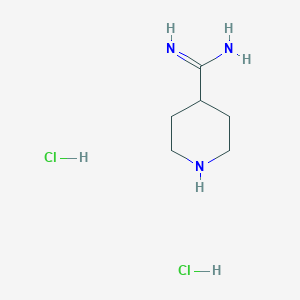
Piperidin-4-carboximidamid-dihydrochlorid
Übersicht
Beschreibung
Piperidine-4-Carboximidamide, also known as C6H13N3, is a compound with a molecular weight of 127.19 g/mol . It has a structure that includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of Piperidine-4-Carboximidamide includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The IUPAC name for this compound is piperidine-4-carboximidamide .Physical and Chemical Properties Analysis
Piperidine-4-Carboximidamide has a molecular weight of 127.19 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2. Its rotatable bond count is 1 .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmitteln
Piperidinderivate wurden auf ihr Potenzial als Antikrebsmittel untersucht. Eine Studie hat gezeigt, dass Piperin-Carboximidamid-Hybride eine antiproliferative Aktivität gegen Krebszellen aufweisen, indem sie EGFR, BRAF und CDK2 angreifen .
Behandlung von Hirnmetastasen
Der Piperidinring ist entscheidend für die chirale Optimierung in der Arzneimittelentwicklung. Radiomarkierte Fluor-Analoga von ALK-Inhibitoren mit einem Piperidinring haben verbesserte pharmakokinetische Eigenschaften im ZNS gezeigt, was auf eine mögliche Anwendung bei der Behandlung von Hirnmetastasen hindeutet .
Antivirene und antimikrobielle Anwendungen
Piperidin-Nebenprodukte wurden als wichtige pharmakophore Merkmale für antivirale und antimikrobielle Therapien identifiziert .
Antimalaria-Aktivität
Einige Piperidinderivate werden wegen ihrer Antimalaria-Eigenschaften eingesetzt und tragen zur Entwicklung neuer Behandlungen für diese Krankheit bei .
Analgetische und entzündungshemmende Anwendungen
Aufgrund ihrer pharmakologischen Eigenschaften werden bestimmte Piperidinverbindungen in analgetischen und entzündungshemmenden Medikamenten eingesetzt .
Neuroprotektive Wirkungen
Forschungen haben gezeigt, dass Piperidin-basierte Verbindungen neuroprotektive Wirkungen haben können, die bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer hilfreich sein können .
Kardiovaskuläre Therapien
Piperidinderivate wurden auf ihr Potenzial bei der Behandlung von Bluthochdruck untersucht, was ihre Vielseitigkeit in der kardiovaskulären Therapie zeigt .
Management von psychischen Störungen
Diese Verbindungen spielen auch eine Rolle bei der Behandlung von psychischen Störungen, einschließlich Antipsychotika .
Wirkmechanismus
Target of Action
Piperidine-4-carboximidamide dihydrochloride primarily targets DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes.
Mode of Action
It is presumed that the compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperidine-4-carboximidamide dihydrochloride affects multiple biochemical pathways. It has been found to have antiproliferative activity, targeting EGFR, BRAF, and CDK2 . EGFR, BRAF, and CDK2 are key components in cell signaling pathways that regulate cell growth and division. By inhibiting these targets, Piperidine-4-carboximidamide dihydrochloride can disrupt these pathways and inhibit the proliferation of cells.
Result of Action
The molecular and cellular effects of Piperidine-4-carboximidamide dihydrochloride’s action are primarily related to its inhibitory effects on its targets. By inhibiting DNA gyrase, it can interfere with DNA replication and transcription, leading to the death of the bacteria. Its antiproliferative effects can lead to the inhibition of cell growth and division .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Piperidine-4-carboximidamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are crucial in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
Piperidine-4-carboximidamide dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antiproliferative effects on cancer cells by inhibiting key signaling pathways such as EGFR and BRAF . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of Piperidine-4-carboximidamide dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes like EGFR, BRAF, and CDK2, inhibiting their activity and disrupting cell signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine-4-carboximidamide dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Piperidine-4-carboximidamide dihydrochloride vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and promoting apoptosis. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
Piperidine-4-carboximidamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of Piperidine-4-carboximidamide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target cells and tissues to exert its biological activity.
Subcellular Localization
Piperidine-4-carboximidamide dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
piperidine-4-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHXQKXOXMRHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655176 | |
| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170937-23-1 | |
| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-4-carboxamidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



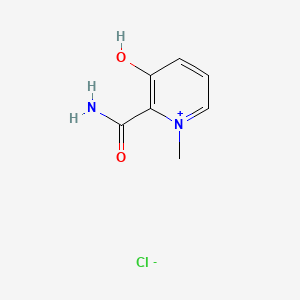

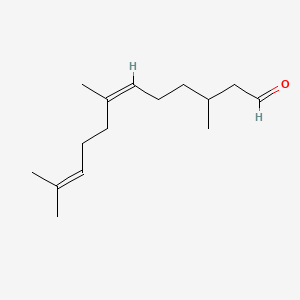
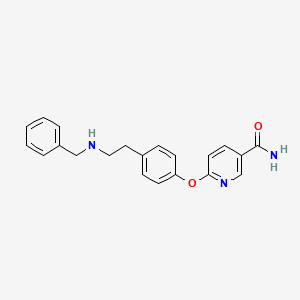
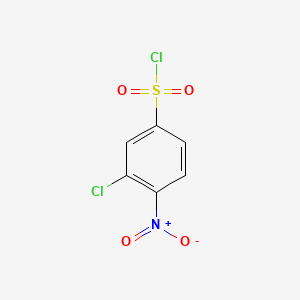


![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)
![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)

